

A Technical Guide to the Spectral Analysis of Dimethyl 5-(hydroxymethyl)isophthalate

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Compound of Interest

Compound Name: *Dimethyl 5-(hydroxymethyl)isophthalate*

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This in-depth technical guide provides a comprehensive analysis of the spectral data for **Dimethyl 5-(hydroxymethyl)isophthalate**, a key organic intermediate. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.

Introduction

Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI) is a substituted aromatic ester with the molecular formula $C_{11}H_{12}O_5$ and a molecular weight of 224.21 g/mol [1]. Its structure, featuring two methyl ester groups and a hydroxymethyl substituent on a benzene ring, makes it a valuable building block in the synthesis of various polymers, resins, and pharmaceutical compounds. Accurate characterization of DMHMI is paramount for ensuring the purity and identity of the compound in these applications. This guide will provide a detailed interpretation of its 1H NMR, ^{13}C NMR, IR, and MS spectral data. While a complete experimental dataset for DMHMI is not readily available in the public domain, this guide will present a predicted analysis based on established spectroscopic principles and data from closely related analogs.

Molecular Structure and Spectroscopic Correlation

The structural features of **Dimethyl 5-(hydroxymethyl)isophthalate** are key to understanding its spectral output. The following diagram illustrates the molecule's structure and the numbering of its carbon and hydrogen atoms for the purpose of spectral assignment.

Caption: Molecular structure of **Dimethyl 5-(hydroxymethyl)isophthalate** with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Dimethyl 5-(hydroxymethyl)isophthalate**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum of DMHMI is predicted to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the ester groups and the electron-donating character of the hydroxymethyl group.

Table 1: Predicted ^1H NMR Spectral Data for **Dimethyl 5-(hydroxymethyl)isophthalate**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-------------------------|
| ~8.3 - 8.5 | s | 1H | Ar-H at C2 |
| ~8.0 - 8.2 | d | 2H | Ar-H at C4 and C6 |
| ~4.7 | s | 2H | -CH ₂ -OH |
| ~5.4 | t | 1H | -CH ₂ -OH |
| ~3.9 | s | 6H | 2 x -COOCH ₃ |

Interpretation of the ^1H NMR Spectrum:

- Aromatic Protons:** The aromatic region is expected to show two signals. The proton at the C2 position, situated between the two ester groups, is expected to be the most deshielded,

appearing as a singlet around 8.3-8.5 ppm. The protons at C4 and C6 are chemically equivalent and are expected to appear as a doublet around 8.0-8.2 ppm due to coupling with the C2 proton.

- **Hydroxymethyl Protons:** The two protons of the benzylic methylene group (-CH₂-) are expected to appear as a singlet around 4.7 ppm. The hydroxyl proton (-OH) is expected to be a triplet around 5.4 ppm due to coupling with the adjacent methylene protons, although this signal can be broad and its position can vary with concentration and solvent.
- **Methyl Ester Protons:** The six protons of the two equivalent methyl ester groups (-COOCH₃) are predicted to appear as a sharp singlet around 3.9 ppm.

The predicted chemical shifts are based on the analysis of related compounds such as Dimethyl 5-(2-hydroxyethyl)isophthalate and Dimethyl 5-hydroxyisophthalate[2][3][4].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, some carbon signals will be equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for **Dimethyl 5-(hydroxymethyl)isophthalate**

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|-------------------------|
| ~166 | 2 x C=O (ester) |
| ~142 | C5-CH ₂ OH |
| ~134 | C2 |
| ~131 | C1 and C3 |
| ~128 | C4 and C6 |
| ~63 | -CH ₂ -OH |
| ~52 | 2 x -COOCH ₃ |

Interpretation of the ¹³C NMR Spectrum:

- **Carbonyl Carbons:** The two equivalent ester carbonyl carbons are expected to have a chemical shift of around 166 ppm.
- **Aromatic Carbons:** The aromatic region will show four distinct signals. The carbon attached to the hydroxymethyl group (C5) is expected around 142 ppm. The carbon at C2, positioned between the two ester groups, is predicted to be around 134 ppm. The two carbons bearing the ester groups (C1 and C3) are equivalent and should appear around 131 ppm. The remaining two aromatic carbons (C4 and C6) are also equivalent and are expected at approximately 128 ppm.
- **Aliphatic Carbons:** The carbon of the hydroxymethyl group (-CH₂OH) is predicted to be at around 63 ppm, and the two equivalent methyl carbons of the ester groups (-COOCH₃) are expected at about 52 ppm.

These predictions are supported by data from similar isophthalate derivatives[2][5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Dimethyl 5-(hydroxymethyl)isophthalate** is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for **Dimethyl 5-(hydroxymethyl)isophthalate**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|----------------|---|
| ~3400 | Strong, broad | O-H stretch (hydroxyl) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, -CH ₃ and -CH ₂) |
| ~1720 | Strong, sharp | C=O stretch (ester) |
| ~1600, ~1450 | Medium to weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-O stretch (primary alcohol) |

Interpretation of the IR Spectrum:

- A broad and strong absorption band around 3400 cm^{-1} is characteristic of the O-H stretching vibration of the hydroxyl group.
- The C-H stretching vibrations of the aromatic ring are expected to appear as medium intensity bands just above 3000 cm^{-1} . The aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm^{-1} .
- A very strong and sharp absorption band around 1720 cm^{-1} is indicative of the C=O stretching vibration of the ester functional groups.
- The characteristic C=C stretching vibrations of the aromatic ring are expected to appear as medium to weak bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- A strong band around 1250 cm^{-1} corresponds to the C-O stretching of the ester group, and a medium band around 1050 cm^{-1} is expected for the C-O stretching of the primary alcohol.

This interpretation is consistent with the known IR spectra of related aromatic esters and alcohols[6][7][8][9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data for **Dimethyl 5-(hydroxymethyl)isophthalate**

| m/z | Interpretation |
|-----|---|
| 224 | Molecular ion (M^+) |
| 193 | $[M - \text{OCH}_3]^+$ |
| 195 | $[M - \text{H}_2\text{O}]^+$ |
| 165 | $[M - \text{COOCH}_3]^+$ |
| 163 | $[M - \text{CH}_2\text{OH} - \text{H}_2\text{O}]^+$ |

Interpretation of the Mass Spectrum:

- The molecular ion peak (M^+) is expected at an m/z of 224, corresponding to the molecular weight of the compound[1][10].
- A common fragmentation pathway for methyl esters is the loss of a methoxy radical ($-OCH_3$), which would result in a fragment ion at m/z 193.
- Loss of a water molecule from the hydroxymethyl group is also a likely fragmentation, leading to a peak at m/z 195.
- Cleavage of the entire methoxycarbonyl group ($-COOCH_3$) would give a fragment at m/z 165.
- A fragment at m/z 163 could arise from the loss of the hydroxymethyl group followed by the loss of a water molecule.

The fragmentation pattern of the related Diethyl 5-(hydroxymethyl)isophthalate can provide further insights into the expected fragmentation of the target molecule[11].

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Dimethyl 5-(hydroxymethyl)isophthalate** in about 0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.
- Instrumentation: Acquire the 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry

- Sample Introduction (GC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or methanol). Inject a small volume (e.g., $1\text{ }\mu\text{L}$) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer.
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of approximately m/z 40-400 to detect the molecular ion and significant fragment ions.

Caption: A generalized workflow for the spectroscopic analysis of **Dimethyl 5-(hydroxymethyl)isophthalate**.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic analysis of **Dimethyl 5-(hydroxymethyl)isophthalate**. By leveraging data from closely related compounds and fundamental spectroscopic principles, we have been able to construct a comprehensive spectral profile for this important chemical intermediate. The presented ^1H NMR, ^{13}C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable

resource for researchers and scientists in the fields of chemical synthesis and drug development. The outlined experimental protocols provide a solid foundation for the practical acquisition of this critical data.

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